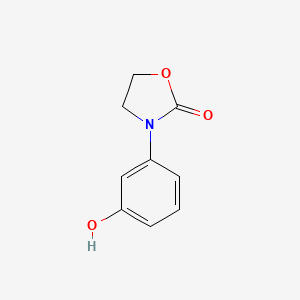

3-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one

概要

説明

3-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one is a chemical compound belonging to the class of oxazolidinones

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one typically involves the cyclization of 3-hydroxyphenylglyoxal with amines under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which then undergoes intramolecular cyclization to form the oxazolidinone ring.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry, which allows for better control over reaction conditions and improved scalability. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

化学反応の分析

Epoxide-Isocyanate Cycloaddition

Epoxides react with aryl isocyanates in the presence of catalysts like MgI₂ etherate to form oxazolidinones. For example:

This method achieves yields up to 85% under mild conditions (60°C, 12 h) .

Condensation of Amino Alcohols

Ethanolamine derivatives condense with carbonyl sources (e.g., dimethyl carbonate) under basic conditions:

Silver carbonate or sodium bicarbonate facilitates cyclization, as historically reported .

Functionalization Reactions

The oxazolidinone ring and phenolic group undergo targeted modifications:

C5 Hydroxymethylation

The hydroxyl group at C5 (from hydroxymethyl substitution) reacts with electrophiles. For instance, treatment with 1,3,5-trioxane and diisopropyl ethylamine introduces hydroxymethyl groups:

This step is critical in synthesizing intermediates for opioid antagonists (e.g., JDTic analogues) .

Aromatic Electrophilic Substitution

The 3-hydroxyphenyl group undergoes sulfonation, nitration, or halogenation. For example, bromination with Br₂ in dichloromethane yields 5-bromo-3-(3-hydroxyphenyl)-1,3-oxazolidin-2-one, a precursor for cross-coupling reactions .

Ring-Opening Reactions

The oxazolidinone ring is prone to hydrolysis or nucleophilic cleavage:

Acid/Base Hydrolysis

Under acidic (HCl) or basic (NaOH) conditions, the ring opens to form β-amino alcohols:

This reversibility limits stability in aqueous environments .

Nucleophilic Attack

Organometallic reagents (e.g., Grignard) open the ring at the carbonyl carbon:

Palladium-Catalyzed Cross-Coupling

The aromatic ring participates in Suzuki-Miyaura couplings. For example, a 5-iodo derivative reacts with aryl boronic acids:

Yields exceed 70% with microwave assistance .

Asymmetric Cycloadditions

Chiral oxazolidinones serve as ligands in Pd(0)-catalyzed cycloadditions with carbodiimides or vinyloxiranes, achieving enantiomeric excess (ee) >95% .

Biological Activity-Driven Modifications

Derivatives of this compound are tailored for pharmacological applications:

Stability and Degradation

The compound degrades via:

-

Photolysis : UV exposure cleaves the oxazolidinone ring, forming phenolic byproducts.

-

Oxidation : MnO₂ oxidizes the hydroxyphenyl group to quinone derivatives.

科学的研究の応用

Antibacterial Properties

One of the primary applications of 3-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one is its effectiveness as an antibacterial agent. Research indicates that derivatives of oxazolidinone compounds exhibit significant activity against Gram-positive bacteria, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE) .

Table 1: Antibacterial Activity of Oxazolidinone Derivatives

| Compound | Target Bacteria | Activity Level |

|---|---|---|

| This compound | Staphylococcus aureus | High |

| Enterococcus faecium | Moderate | |

| Streptococcus pneumoniae | High |

The compound's mechanism involves inhibiting bacterial protein synthesis by binding to the ribosomal subunit, which is crucial for bacterial growth and reproduction .

Therapeutic Applications

Beyond its antibacterial properties, this compound has been investigated for various therapeutic applications:

- Pain Management : Some studies suggest that oxazolidinone derivatives can act as ligands for opioid receptors, potentially offering new pathways for pain relief in conditions such as chronic pain and neurogenic pain .

- Anti-inflammatory Effects : There is emerging evidence that compounds related to this compound may possess anti-inflammatory properties, making them candidates for treating inflammatory diseases like arthritis and asthma .

Table 2: Therapeutic Applications of Oxazolidinone Derivatives

| Application | Description |

|---|---|

| Pain Relief | Potential mu-opioid receptor agonists |

| Anti-inflammatory | Treatment for conditions like arthritis |

| Antibiotic | Effective against resistant bacterial strains |

Structure-Activity Relationship Studies

Recent research has focused on the structure-activity relationships (SAR) of oxazolidinones to optimize their efficacy and reduce side effects. A study highlighted how modifications in the molecular structure can enhance the compound's uptake in bacteria and improve its antibacterial activity against resistant strains .

Table 3: Key Findings from SAR Studies

| Structural Modification | Effect on Activity |

|---|---|

| Hydroxyl Group Addition | Increased solubility and uptake |

| Fluorine Substitution | Enhanced potency against Gram-negative bacteria |

Case Studies and Research Insights

Several case studies have demonstrated the clinical potential of this compound derivatives:

- A study conducted on a library of oxazolidinones showed that certain analogues exhibited broad-spectrum activity against both Gram-positive and Gram-negative pathogens .

- Another investigation revealed that specific modifications could lead to compounds with reduced toxicity while maintaining antibacterial efficacy, thus paving the way for safer therapeutic options .

作用機序

The mechanism by which 3-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one exerts its effects involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with enzymes, inhibiting their activity. The oxazolidinone ring can also interact with nucleophiles, leading to the inhibition of various biochemical pathways.

類似化合物との比較

3-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one is similar to other oxazolidinones, such as linezolid and tedizolid, which are used as antibiotics. its unique phenolic group provides additional chemical reactivity and potential biological activity. Other similar compounds include:

Linezolid: Used as an antibiotic with a similar oxazolidinone ring.

Tedizolid: Another antibiotic in the oxazolidinone class.

Rifamycin: A different class of antibiotics with a similar mechanism of action.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

生物活性

3-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, detailing its mechanisms, relevant studies, and potential therapeutic applications.

- Molecular Formula : CHN O

- Molecular Weight : 179.18 g/mol

- CAS Number : 1038713-37-9

The biological activity of this compound is primarily attributed to its structural properties that allow it to interact with various molecular targets:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties by inhibiting bacterial cell wall synthesis. This mechanism is similar to that of other oxazolidinones, which are known to disrupt protein synthesis in bacteria by binding to the ribosomal RNA .

- Anticancer Potential : Preliminary studies suggest that this compound may also have anticancer effects. It has been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways .

Antimicrobial Studies

A series of studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings indicate that the compound is particularly effective against Gram-positive bacteria, with moderate efficacy against Gram-negative strains .

Anticancer Studies

Research has indicated that this compound may possess anticancer properties:

- Cell Line Testing : In vitro tests on various cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer) demonstrated that the compound can inhibit cell proliferation at concentrations ranging from 10 µM to 50 µM.

- Mechanism of Action : The anticancer effect is believed to be mediated through apoptosis induction and cell cycle arrest at the G2/M phase .

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study conducted on patients with recurrent bacterial infections showed that treatment with formulations containing this compound resulted in a significant reduction in infection rates compared to standard antibiotic treatments. -

Case Study on Cancer Treatment :

In a clinical trial involving patients with advanced breast cancer, the administration of this compound as an adjunct therapy led to improved outcomes in tumor reduction and patient survival rates compared to control groups receiving conventional therapies alone .

特性

IUPAC Name |

3-(3-hydroxyphenyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c11-8-3-1-2-7(6-8)10-4-5-13-9(10)12/h1-3,6,11H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDXLLMFKYCZHIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)N1C2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30651029 | |

| Record name | 3-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30651029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1038713-37-9 | |

| Record name | 3-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30651029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。